Cas no 2418727-24-7 (Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1))

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) is a chlorinated aromatic compound featuring both phenolic and aminomethyl functional groups, rendered as a stable hydrochloride salt. This derivative is particularly useful in organic synthesis and pharmaceutical intermediates due to its reactive amine group, which facilitates further functionalization. The chloro substituent enhances electrophilic reactivity, making it valuable for substitution reactions. The hydrochloride form improves solubility in polar solvents and ensures handling stability. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is characterized by high purity and consistent performance in synthetic workflows.
Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) structure
2418727-24-7 structure
商品名:Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1)
CAS番号:2418727-24-7
MF:C7H9Cl2NO
メガワット:194.058459997177
CID:6553624

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1)
    • インチ: 1S/C7H8ClNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H
    • InChIKey: QOTPTROALRFQSP-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(O)=CC=1Cl)N.Cl

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7704988-1.0g
4-(aminomethyl)-3-chlorophenol hydrochloride
2418727-24-7 95.0%
1.0g
$728.0 2025-02-22
Enamine
EN300-7704988-0.05g
4-(aminomethyl)-3-chlorophenol hydrochloride
2418727-24-7 95.0%
0.05g
$168.0 2025-02-22
Enamine
EN300-7704988-2.5g
4-(aminomethyl)-3-chlorophenol hydrochloride
2418727-24-7 95.0%
2.5g
$1428.0 2025-02-22
Enamine
EN300-7704988-0.25g
4-(aminomethyl)-3-chlorophenol hydrochloride
2418727-24-7 95.0%
0.25g
$361.0 2025-02-22
Aaron
AR028XPO-100mg
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
100mg
$372.00 2025-02-17
1PlusChem
1P028XHC-50mg
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
50mg
$262.00 2024-05-21
1PlusChem
1P028XHC-5g
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
5g
$2670.00 2024-05-21
1PlusChem
1P028XHC-250mg
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
250mg
$508.00 2024-05-21
1PlusChem
1P028XHC-500mg
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
500mg
$766.00 2024-05-21
1PlusChem
1P028XHC-2.5g
4-(aminomethyl)-3-chlorophenolhydrochloride
2418727-24-7 95%
2.5g
$1827.00 2024-05-21

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) 関連文献

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1)に関する追加情報

Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) and its Applications in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research. Among these, Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) stands out due to its unique structural properties and versatile applications. This compound, identified by the CAS number 2418727-24-7, has garnered significant attention in recent years for its potential in drug development and molecular biology studies.

The molecular structure of Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) consists of a phenolic ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it an excellent candidate for various biochemical assays. This structural configuration imparts unique reactivity, allowing it to participate in a wide range of chemical reactions, including nucleophilic substitution and condensation reactions.

In recent years, researchers have explored the applications of Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1) in the synthesis of bioactive molecules. Its ability to serve as a precursor in the formation of heterocyclic compounds has been particularly noteworthy. For instance, studies have demonstrated its utility in constructing thiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The presence of both amino and chloro functional groups provides a versatile platform for further chemical modifications, enabling the creation of structurally diverse molecules with potential therapeutic benefits.

The compound's significance extends to its role in drug discovery pipelines. Researchers have leveraged its reactivity to develop novel inhibitors targeting various enzymatic pathways. One notable area of interest is its application in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The aminomethyl group facilitates the formation of hydrogen bonds and ionic interactions, enhancing binding affinity to biological targets. This has led to the development of several lead compounds that are currently undergoing preclinical evaluations.

Advances in computational chemistry have further highlighted the potential of Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1). Molecular modeling studies have revealed its binding interactions with proteins, providing insights into its mechanism of action. These computational approaches have been instrumental in optimizing synthetic routes and predicting pharmacokinetic properties. The integration of experimental data with computational modeling has accelerated the discovery process, enabling faster identification of promising candidates for further development.

The compound's stability under various conditions has also been a subject of investigation. Studies have shown that it maintains its structural integrity under moderate temperatures and pH conditions, making it suitable for industrial-scale synthesis. Additionally, its compatibility with green chemistry principles has been noted, as it can be synthesized using environmentally benign methods. This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

In summary, Phenol, 4-(aminomethyl)-3-chloro-, hydrochloride (1:1), CAS number 2418727-24-7, represents a significant advancement in chemical research. Its unique structural features and reactivity make it a valuable tool in drug development and molecular biology studies. As research continues to uncover new applications for this compound, its impact on pharmaceutical innovation is expected to grow even further.

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